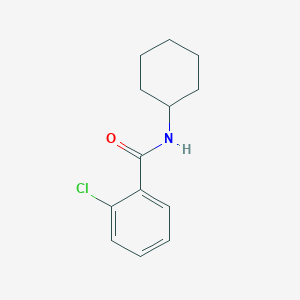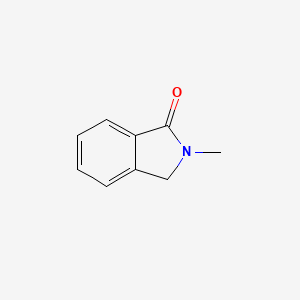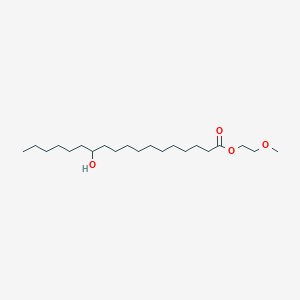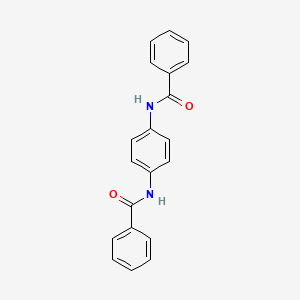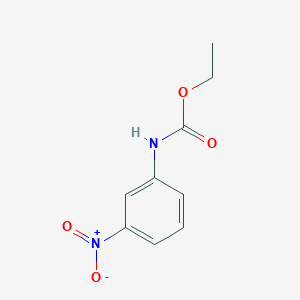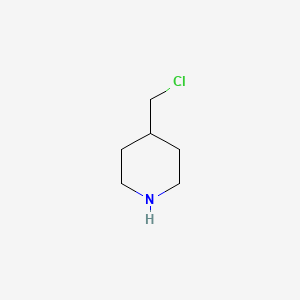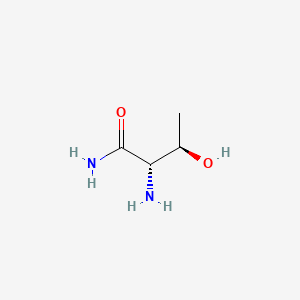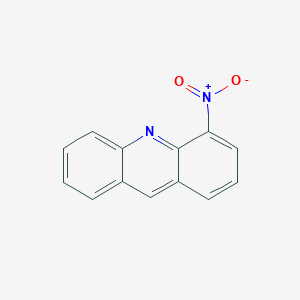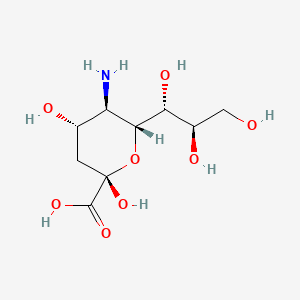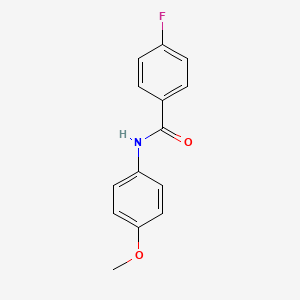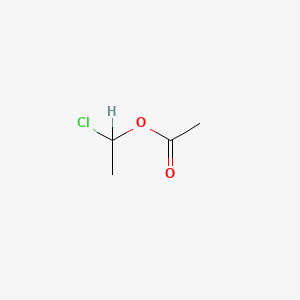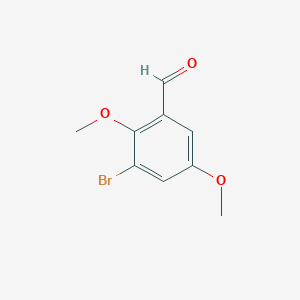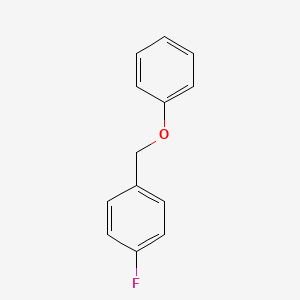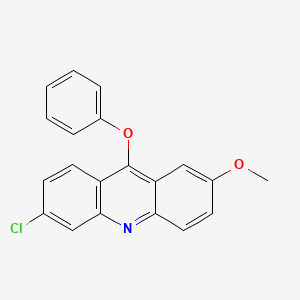
6-Chloro-2-methoxy-9-phenoxyacridine
Vue d'ensemble
Description
6-Chloro-2-methoxy-9-phenoxyacridine is a chemical compound with the molecular formula C20H14ClNO2 . It has a molecular weight of 335.8 g/mol . The IUPAC name for this compound is 6-chloro-2-methoxy-9-phenoxyacridine .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methoxy-9-phenoxyacridine includes a chloro group (Cl), a methoxy group (OCH3), and a phenoxy group (OC6H5) attached to an acridine ring . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
6-Chloro-2-methoxy-9-phenoxyacridine has several computed properties. It has a molecular weight of 335.8 g/mol and an XLogP3-AA value of 5.7, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 335.0713064 g/mol . It has a topological polar surface area of 31.4 Ų and a complexity of 414 .Applications De Recherche Scientifique
Synthesis and Biological Properties
- Spin-Labeled 9-Aminoacridines : 6-Chloro-2-methoxy-9-phenoxyacridine variants have been synthesized with spin labels and tested for biological activity. These compounds showed a distinct effect on calf thymus DNA unwinding and demonstrated varying levels of toxicity in leukemia L1210 culture, suggesting their potential use in nucleic acid research (Sinha, Cysyk, Millar, & Chignell, 1976).
Binding Properties of Oligonucleotides
- Oligonucleotide-Acridine Conjugates : The coupling of 2-methoxy-6-chloro-9-aminoacridine to various positions of an oligonucleotide chain has been studied. These conjugates, when bound to DNA counterparts, exhibit absorption spectrum changes, indicating their potential as probes in DNA research (Asseline, Bonfils, Dupret, & Thuong, 1996).
Hydrogen Bonding in DNA Base Recognition
- Nuclear Magnetic Resonance Studies : Investigations using 1H NMR spectroscopy on derivatives of 2-methoxy-6-chloro-9-aminoacridine have provided insights into hydrogen bonding in nucleic acid base recognition. This research enhances our understanding of DNA interaction mechanisms (Gaugain, Markovits, Le Pecq, & Roques, 1981).
Antitumor and Antibiotic Design
- 6-Chloro-2-methoxy-9-triethylenetetraaminoacridine Iron Complex : This synthesized compound has shown binding affinity to duplex DNA and can cause strand scissioning in vitro. It highlights the potential of 6-chloro-2-methoxy-9-phenoxyacridine derivatives in antitumor and antibiotic research (Ong, 1986).
Pharmacological Applications
- Antitubercular Activity : Analogs of 6-chloro-2-methoxy-9-substituted acridine derivatives have been evaluated for their antitubercular properties, demonstrating significant inhibitory effects on Mycobacterium tuberculosis (Aly & Abadi, 2004).
Propriétés
IUPAC Name |
6-chloro-2-methoxy-9-phenoxyacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c1-23-15-8-10-18-17(12-15)20(24-14-5-3-2-4-6-14)16-9-7-13(21)11-19(16)22-18/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWITQOQGJPKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966912 | |
| Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methoxy-9-phenoxyacridine | |
CAS RN |
7478-26-4, 5248-29-3 | |
| Record name | NSC402894 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-methoxy-9-phenoxyacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)
